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Compound of Interest

Compound Name: Sodium pyrophosphate

Cat. No.: B156409 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals who encounter issues

with pyrophosphate (PPi) in their PCR workflows.

Frequently Asked Questions (FAQs)
Q1: What is pyrophosphate and why is it a problem in PCR?

Pyrophosphate (PPi) is a byproduct of the DNA polymerization reaction catalyzed by DNA

polymerase.[1] For each deoxynucleoside triphosphate (dNTP) incorporated into the growing

DNA strand, one molecule of PPi is released. As the PCR progresses through multiple cycles,

PPi accumulates in the reaction mixture.[1][2] This accumulation can become inhibitory to the

PCR reaction for several reasons:

Enzyme Inhibition: High concentrations of PPi can inhibit the activity of DNA polymerase,

leading to a decrease in PCR efficiency, especially in later cycles.[1][2]

Equilibrium Shift: The accumulation of PPi can shift the equilibrium of the polymerization

reaction, favoring the reverse reaction (pyrophosphorolysis) where the polymerase removes

a nucleotide from the newly synthesized DNA strand.[3]

Precipitation: PPi can form a white precipitate with magnesium ions (Mg²⁺), which are

essential cofactors for DNA polymerase. This precipitation reduces the availability of free

Mg²⁺ in the reaction, further inhibiting the PCR.[4]
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These factors contribute to the "plateau effect" observed in PCR, where the amplification rate

slows down and eventually stops, even if dNTPs and primers are not fully depleted.[1][3]

Q2: How can I remove pyrophosphate from a completed PCR reaction?

The most common and effective method for removing pyrophosphate from a completed PCR

reaction is through enzymatic degradation using inorganic pyrophosphatase (IPPase).[5]

IPPase catalyzes the hydrolysis of PPi into two molecules of orthophosphate (Pi), which are

generally not inhibitory to downstream applications.[1][4]

Q3: Should I add inorganic pyrophosphatase before or after my PCR?

Both approaches are viable, and the best method depends on your experimental goals.

Adding IPPase before PCR: This is the most common approach to prevent the inhibitory

effects of PPi accumulation during the reaction itself. Including a thermostable IPPase in the

initial PCR master mix can significantly increase the yield of the PCR product, especially for

long amplicons or reactions with a high number of cycles.[6][7]

Adding IPPase after PCR: This is a useful cleanup step, particularly if the downstream

application is sensitive to PPi. For example, in certain genotyping assays, removing PPi after

PCR is crucial to prevent misincorporation of nucleotides in subsequent enzymatic steps.

Q4: Are there any non-enzymatic methods to remove pyrophosphate?

While non-enzymatic hydrolysis of pyrophosphate can occur, the reaction is very slow under

typical PCR buffer conditions.[8][9] Methods for precipitating pyrophosphate from solution exist,

such as using cobalt(III) hexammine chloride, but these are not standard procedures for PCR

cleanup and may introduce other interfering substances.[10] Therefore, enzymatic removal with

IPPase is the recommended and most straightforward method for PCR applications.

Troubleshooting Guides
Problem: Low or no PCR product yield, especially in
later cycles.
Possible Cause: Inhibition by pyrophosphate accumulation.
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Solution:

Supplement with Inorganic Pyrophosphatase: The most effective solution is to add a

thermostable inorganic pyrophosphatase to your PCR master mix before starting the

reaction. This will continuously degrade PPi as it is produced, preventing its inhibitory effects.

Parameter Recommendation

Enzyme Thermostable Inorganic Pyrophosphatase

Concentration 0.01–0.1 U/µL

Post-PCR Cleanup (if downstream application is inhibited): If you suspect PPi is inhibiting a

downstream enzymatic reaction, you can treat your completed PCR product with IPPase.

See the detailed protocols below.

Problem: A white precipitate is visible in my PCR tube
after the reaction.
Possible Cause: Precipitation of magnesium pyrophosphate.

Solution:

Centrifugation: Briefly centrifuge the PCR tube to pellet the precipitate. Carefully transfer the

supernatant containing your PCR product to a new tube.

Optimize Magnesium Concentration: In future reactions, consider optimizing the Mg²⁺

concentration. While sufficient Mg²⁺ is crucial for polymerase activity, excessive amounts can

increase the likelihood of pyrophosphate precipitation.

Include IPPase in the PCR Mix: Adding thermostable IPPase to the initial PCR setup will

prevent the accumulation of PPi and, consequently, the formation of magnesium

pyrophosphate precipitate.

Problem: Inconsistent results in downstream enzymatic
assays (e.g., genotyping, sequencing).
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Possible Cause: Interference from residual pyrophosphate in the purified PCR product.

Solution:

Post-PCR IPPase Treatment: Before proceeding to your downstream application, treat the

completed PCR reaction with inorganic pyrophosphatase to remove any remaining PPi. This

can be done as a separate step or incorporated into an existing enzymatic cleanup protocol

(e.g., with Exonuclease I and Shrimp Alkaline Phosphatase).

Experimental Protocols
Protocol 1: Post-PCR Pyrophosphate Removal with
Thermostable IPPase
This protocol is suitable when using a thermostable IPPase that is active at higher

temperatures.

To your completed PCR reaction (e.g., 50 µL), add 0.5 to 1.0 unit of thermostable inorganic

pyrophosphatase.

Incubate the reaction at 75°C for 5-10 minutes. Most thermostable IPPases are highly active

at this temperature.

Proceed to the next step of your workflow. Note that most thermostable IPPases cannot be

heat-inactivated.[11] If the presence of active IPPase interferes with downstream

applications, a PCR purification step (e.g., spin column) is recommended.

Protocol 2: Combined Post-PCR Cleanup of Primers,
dNTPs, and Pyrophosphate
This protocol incorporates pyrophosphate removal into a standard enzymatic PCR cleanup

procedure using a non-thermostable IPPase.

Prepare a cleanup master mix. For each 5 µL of PCR product, mix:

Exonuclease I (10 U/µL): 0.5 µL

Shrimp Alkaline Phosphatase (1 U/µL): 1.0 µL
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Inorganic Pyrophosphatase (e.g., from E. coli, 100 U/mL): 0.5 µL

10X Reaction Buffer (if required by the enzymes): 1.0 µL

Nuclease-free water: to a final volume that allows for easy pipetting.

Add the cleanup master mix to your completed PCR reaction.

Incubate at 37°C for 30-60 minutes. This allows for the degradation of primers, dNTPs, and

pyrophosphate.

Heat inactivate the enzymes at 80°C for 15-20 minutes.

The purified PCR product is now ready for downstream applications.
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Caption: Signaling pathway of pyrophosphate-mediated PCR inhibition and its removal.
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Caption: Experimental workflow for post-PCR pyrophosphate removal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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